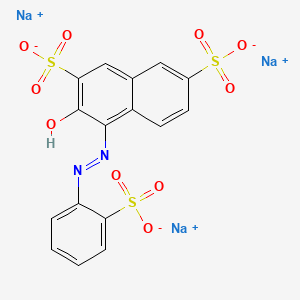
Trisodium 3-hydroxy-4-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium 3-hydroxy-4-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate is a synthetic azo dye known for its vibrant red color. It is commonly used in various industrial applications, including textiles, leather, and paper dyeing. The compound is characterized by its high solubility in water and its stability under various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 3-hydroxy-4-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate involves a multi-step process. The initial step typically includes the diazotization of 2-aminobenzenesulfonic acid, followed by coupling with 3-hydroxy-2,7-naphthalenedisulfonic acid. The reaction is carried out under acidic conditions, and the resulting product is then neutralized with sodium hydroxide to form the trisodium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The final product is usually obtained as a crystalline powder, which is then dried and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
Trisodium 3-hydroxy-4-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is often used as a reducing agent.
Substitution: Electrophilic substitution reactions may involve reagents like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: Various oxidized derivatives of the original compound.
Reduction: Amines such as 2-aminobenzenesulfonic acid and 3-hydroxy-2,7-naphthalenedisulfonic acid.
Substitution: Substituted derivatives depending on the electrophile used.
Scientific Research Applications
Trisodium 3-hydroxy-4-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, leather, and paper industries.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in dyeing processes, the compound binds to fibers through ionic and hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
- Trisodium 4-hydroxy-3-((2-sulphonatophenyl)azo)-5-((2,5,6-trichloropyrimidin-4-yl)amino)naphthalene-2,7-disulphonate
- Trisodium 5-((4-chloro-6-(o-tolyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate
Uniqueness
Trisodium 3-hydroxy-4-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate is unique due to its specific structural features, which confer high solubility and stability. These properties make it particularly suitable for applications requiring consistent performance under varying conditions .
Properties
CAS No. |
93942-40-6 |
|---|---|
Molecular Formula |
C16H9N2Na3O10S3 |
Molecular Weight |
554.4 g/mol |
IUPAC Name |
trisodium;3-hydroxy-4-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H12N2O10S3.3Na/c19-16-14(31(26,27)28)8-9-7-10(29(20,21)22)5-6-11(9)15(16)18-17-12-3-1-2-4-13(12)30(23,24)25;;;/h1-8,19H,(H,20,21,22)(H,23,24,25)(H,26,27,28);;;/q;3*+1/p-3 |
InChI Key |
SWMCKJIABYCPRD-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















